N-Fmoc-trans-4-Hydroxy-L-proline méthyl ester

Vue d'ensemble

Description

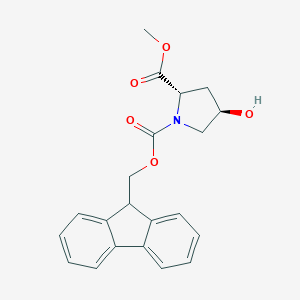

(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de produits pharmaceutiques

Ce composé est utilisé comme brique de construction chirale dans la production de nombreux produits pharmaceutiques . Sa polyvalence en synthèse en fait un réactif précieux dans la recherche pharmaceutique.

Kainoides neuroexcitatoires

Il est utilisé dans la synthèse de kainoides neuroexcitatoires . Les kainoides sont une classe d'acides aminés excitateurs qui peuvent imiter ou bloquer les effets du glutamate, le principal neurotransmetteur excitateur du système nerveux central des mammifères.

Échinocandines antifongiques

Ce composé est également utilisé dans la synthèse d'échinocandines antifongiques . Les échinocandines sont une classe de médicaments antifongiques qui inhibent la synthèse du β-glucane dans la paroi cellulaire fongique et sont utilisées pour le traitement des infections fongiques.

Inhibiteur de la synthèse du collagène

Trans-4-hydroxy-L-proline, un isomère de l'hydroxyproline, est utilisé comme inhibiteur de la synthèse du collagène . Cela peut être utile dans la recherche liée à la cicatrisation des plaies, à la fibrose et aux métastases cancéreuses.

Synthèse d'analogues de For-Met-Leu-Phe-OMe

Il est utilisé dans la synthèse d'analogues de For-Met-Leu-Phe-OMe (fMLF-OMe) basés sur le remplacement du résidu Met par un échafaudage de 4-amino-proline . Ces analogues peuvent être utilisés dans la recherche liée à la réponse immunitaire.

Ligands chiraux pour l'éthylation énantiosélective des aldéhydes

Ce composé est un réactif polyvalent pour la synthèse de ligands chiraux utilisés dans l'éthylation énantiosélective des aldéhydes . Cette application est particulièrement pertinente dans le domaine de la chimie organique synthétique.

Mécanisme D'action

Target of Action

Similar compounds have been used as substrates in the preparation of catalysts for asymmetric organic reactions , suggesting that it may interact with enzymes or other proteins involved in these processes.

Mode of Action

It is known to be used in the synthesis of analogues based on met residue replacement by 4-amino-proline scaffold , indicating that it may interact with its targets by mimicking or modifying natural amino acids in proteins.

Biochemical Pathways

Given its use in the synthesis of analogues based on met residue replacement , it may be involved in pathways related to protein synthesis or modification.

Result of Action

Its role in the synthesis of analogues suggests it may have effects on protein structure and function .

Activité Biologique

(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, commonly referred to as Fmoc-Hyp-OH, is a proline derivative with significant biological activity. This compound is characterized by its complex structure, which includes a fluorene moiety that contributes to its unique properties and potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C21H21NO5

- Molecular Weight : 367.40 g/mol

- CAS Number : 122350-59-8

The biological activity of (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. It has been shown to modulate several pathways relevant to inflammation, metabolic processes, and neurobiology.

Key Biological Targets:

- Receptors : This compound interacts with multiple receptors such as the 5-HT receptor , adrenergic receptors , and various G-protein coupled receptors (GPCRs) .

- Enzymes : It has been noted for its influence on enzymes like acetylcholinesterase and aminoacyl-tRNA synthetases , which are crucial for neurotransmission and protein synthesis respectively .

Biological Activities

Research indicates that (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate exhibits a range of biological activities:

- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammatory responses by modulating cytokine production and inhibiting pathways related to inflammation.

- Neuroprotective Properties : Its interaction with neurotransmitter systems indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against cellular damage caused by oxidative stress .

Case Studies

A review of literature reveals several case studies highlighting the biological efficacy of (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate:

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of this compound led to significant improvements in cognitive function and reductions in neuronal death markers. The mechanism was linked to enhanced synaptic plasticity and reduced oxidative stress markers.

Case Study 2: Inhibition of Inflammatory Cytokines

Research conducted on human cell lines demonstrated that this compound effectively inhibited the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 when exposed to inflammatory stimuli. This suggests its potential for therapeutic application in chronic inflammatory conditions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO5 |

| Molecular Weight | 367.40 g/mol |

| CAS Number | 122350-59-8 |

| Purity | ≥95% |

| Storage Conditions | -20°C for long-term |

| Biological Activity | Effect |

|---|---|

| Anti-inflammatory | Reduces cytokine release |

| Neuroprotective | Enhances cognitive function |

| Antioxidant | Reduces oxidative stress |

Propriétés

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCMBJJPVSUPSS-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450664 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122350-59-8 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122350-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.